Pantoprazole Sulfide N-Oxide chemical structure
Pantoprazole Sulfide N-Oxide chemical structure
An In-Depth Technical Guide to Pantoprazole Sulfide N-Oxide: Structure, Synthesis, and Analytical Control
Executive Summary
This technical guide provides a comprehensive scientific overview of Pantoprazole Sulfide N-Oxide, a critical process-related impurity encountered during the synthesis of Pantoprazole, a widely prescribed proton pump inhibitor (PPI). For researchers, scientists, and drug development professionals, controlling such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document delves into the precise chemical structure, physicochemical properties, and mechanisms of formation of Pantoprazole Sulfide N-Oxide. Furthermore, it outlines detailed protocols for its directed synthesis—essential for producing analytical reference standards—and presents robust methodologies for its characterization and quantification, including chromatographic and spectroscopic techniques. The guide is structured to provide not only foundational knowledge but also actionable, field-proven insights into the control strategies necessary for modern pharmaceutical manufacturing.
Introduction: The Context of Pantoprazole and its Related Compounds
Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the H⁺/K⁺ ATPase, or proton pump, in gastric parietal cells, effectively reducing gastric acid secretion.[1][2] It is used to treat conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[2] The manufacturing of any API, including Pantoprazole, is a complex process where side reactions can lead to the formation of impurities. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate strict control over these impurities to ensure patient safety.[3]
Pantoprazole Sulfide N-Oxide (CAS 953787-51-4) is a significant impurity that arises from the Pantoprazole synthesis process.[4] It is structurally distinct from the final drug substance and other known related compounds, such as the sulfide precursor (Pantoprazole Sulfide) and the over-oxidized sulfone derivative (Pantoprazole Sulfone).[][6][7] Understanding the structural relationships between these compounds is fundamental to developing effective analytical methods and manufacturing control strategies.
Caption: Pantoprazole synthesis showing the formation of the N-Oxide impurity.
Directed Synthesis for Reference Standard Preparation
The ability to quantify an impurity requires a pure reference standard. Therefore, a directed synthesis of Pantoprazole Sulfide N-Oxide is a critical activity in pharmaceutical development. A common and effective pathway involves the N-oxidation of the pyridine precursor before condensation with the benzimidazole moiety. [8] Experimental Protocol: Directed Synthesis
-
Step 1: N-Oxidation of Pyridine Precursor:
-
Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C.
-
Add a controlled amount of an N-oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, perform an aqueous work-up to remove excess oxidizing agent and byproducts. Isolate the N-oxidized pyridine intermediate.
-
-
Step 2: Condensation:
-
In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and a suitable base (e.g., sodium hydroxide) in a polar solvent like ethanol or dimethylformamide (DMF).
-
Add the N-oxidized pyridine intermediate from Step 1 to the solution.
-
Heat the reaction mixture moderately (e.g., 50-60°C) and monitor its progress via HPLC.
-
Once the reaction is complete, cool the mixture and precipitate the product by adding an anti-solvent (e.g., water).
-
-
Step 3: Purification:
-
Collect the crude Pantoprazole Sulfide N-Oxide by filtration.
-
Wash the solid with water and then a non-polar solvent like diethyl ether to remove residual impurities.
-
If necessary, purify the product further by column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to achieve the high purity (>98%) required for a reference standard.
-
Dry the final product under vacuum to a constant weight.
-
Analytical Characterization and Control Strategy
A robust analytical strategy is essential for identifying and controlling Pantoprazole Sulfide N-Oxide in the Pantoprazole API.
Chromatographic Methods
Reverse-phase HPLC is the standard method for separating Pantoprazole from its related compounds.
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B to 40% B
-
5-15 min: 40% B to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: 70% B to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare standard and sample solutions in a diluent (e.g., 50:50 acetonitrile:water). The impurity is identified by its retention time relative to the qualified reference standard and quantified using an external standard method.
Spectroscopic Identification
Mass spectrometry provides definitive structural confirmation.
Table 2: Mass Spectrometric Data
| Technique | Ion | Observed m/z | Reference(s) |
|---|---|---|---|
| LC-MS (ESI+) | [M+H]⁺ | 384.1 | [4] |
| MS/MS Fragmentation | Product Ions | 138.05, 153.08, 200.04 | [4]|
The fragmentation pattern corresponds to the cleavage of the molecule at the thioether bridge, providing signatures for both the benzimidazole and the pyridine N-oxide moieties, thus confirming the identity of the impurity.
Control Strategy in Drug Manufacturing
The control of Pantoprazole Sulfide N-Oxide relies on a combination of process understanding and analytical testing.
-
Process Optimization: Understanding that the impurity arises from a competitive N-oxidation reaction allows for process modifications. This includes fine-tuning the stoichiometry of the oxidizing agent, controlling the reaction temperature and pH, and selecting a more selective oxidizing agent to favor S-oxidation over N-oxidation.
-
Raw Material Control: Ensuring the purity of starting materials, particularly the 2-chloromethyl-3,4-dimethoxypyridine, is critical to prevent the introduction of pre-formed N-oxides.
-
In-Process Controls (IPCs): Monitoring the reaction mixture at the oxidation step by HPLC can ensure the impurity is not forming above a set threshold.
-
Final API Specification: A validated analytical method is used to test the final Pantoprazole API, with a strict acceptance criterion for Pantoprazole Sulfide N-Oxide, typically based on ICH Q3A guidelines for reporting, identification, and qualification thresholds.
Caption: Workflow for the analytical control of impurities.
Toxicological and Pharmacological Significance
Pantoprazole Sulfide N-Oxide is not an intended therapeutic agent, and as such, its pharmacological and toxicological profiles have not been extensively studied. [4]In pharmaceutical development, any impurity lacking a thorough safety evaluation is considered a potential risk. Therefore, its presence in the final drug product is strictly limited to levels that are considered safe based on established regulatory thresholds (e.g., below 0.15% for reporting and identification). [4]The primary goal of controlling this impurity is to minimize any potential unintended biological effects and ensure the overall safety and purity of the Pantoprazole medication.
Conclusion
Pantoprazole Sulfide N-Oxide is a critical process-related impurity in the manufacture of Pantoprazole. A deep understanding of its chemical structure and formation mechanism is essential for developing effective control strategies. This guide has provided a technical framework for this impurity, covering its structural characterization, synthetic pathways for reference standard generation, and robust analytical methodologies for its control. By implementing these scientific principles, pharmaceutical professionals can ensure the consistent production of high-quality Pantoprazole API, meeting the stringent purity and safety standards required by global regulatory authorities.
References
-
PubMed. Metabolism of Pantoprazole Involving Conjugation With Glutathione in Rats . [Link]
-
NCBI Bookshelf. Pantoprazole - StatPearls . [Link]
-
Wikipedia. Pantoprazole . [Link]
-
Ivypanda. Pantoprazole Pharmacokinetics and Pharmacodynamics . [Link]
-
PharmGKB. Pantoprazole Pathway, Pharmacokinetics . [Link]
-
SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds . [Link]
-
PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) . [Link]
-
Pharmaffiliates. Pantoprazole-impurities . [Link]
-
SynZeal. Pantoprazole N-Oxide . [Link]
-
Briti Scientific. Pantoprazole Sulfide N-Oxide . [Link]
-
ACS Omega. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]
-
PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]
-
Pharmace Research Laboratory. Pantoprazole N-Oxide . [Link]
Sources
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pantoprazole - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]
- 6. biosynth.com [biosynth.com]
- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
